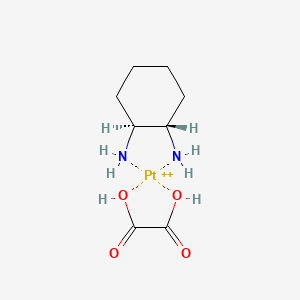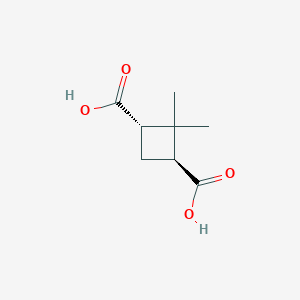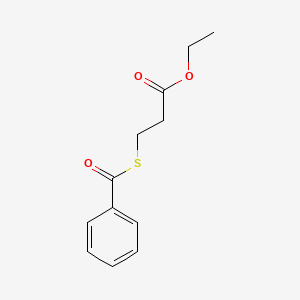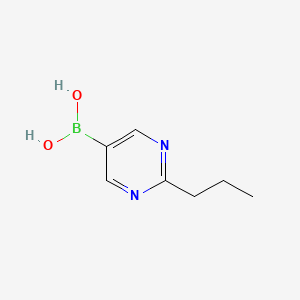
Platinum, (1,2-cyclohexanediamine-N,N')(ethanedioato(2-)-O,O')-, (SP-4-2-(1S-trans))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum, (1,2-cyclohexanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (SP-4-2-(1S-trans))-,: is a platinum-based compound known for its significant applications in various fields, particularly in medicinal chemistry. This compound is a part of the platinum coordination complexes, which are widely studied for their potential therapeutic properties, especially in cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, (1,2-cyclohexanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (SP-4-2-(1S-trans))- involves the coordination of platinum with 1,2-cyclohexanediamine and ethanedioate ligands. The reaction typically occurs under controlled conditions, where platinum salts are reacted with the ligands in an aqueous or organic solvent. The reaction conditions, such as temperature, pH, and reaction time, are optimized to ensure the formation of the desired complex.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk, ensuring high purity and yield. The industrial methods also incorporate purification steps such as crystallization and filtration to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Platinum, (1,2-cyclohexanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (SP-4-2-(1S-trans))- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form higher oxidation state complexes.
Reduction: It can also be reduced to lower oxidation state complexes using reducing agents.
Substitution: The ligands in the complex can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions often require the presence of other ligands such as chloride or ammonia under controlled pH and temperature.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while reduction reactions produce lower oxidation state complexes.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is studied for its coordination chemistry and the unique properties of platinum complexes. It serves as a model compound for understanding the behavior of platinum in various chemical environments.
Biology: In biological research, the compound is investigated for its interactions with biomolecules such as DNA and proteins. These studies help in understanding the biological activity and potential therapeutic applications of platinum complexes.
Medicine: The most significant application of this compound is in medicine, particularly in cancer treatment. Platinum-based drugs, including this compound, are used in chemotherapy to treat various types of cancer. They work by binding to DNA and disrupting the replication process, leading to cell death.
Industry: In the industrial sector, this compound is used in the development of catalysts for various chemical reactions. Its unique properties make it suitable for catalytic applications in organic synthesis and environmental remediation.
Mécanisme D'action
The mechanism of action of Platinum, (1,2-cyclohexanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (SP-4-2-(1S-trans))- involves its interaction with DNA. The compound binds to the DNA strands, forming cross-links that inhibit DNA replication and transcription. This leads to the disruption of cellular processes and ultimately results in cell death. The molecular targets include the DNA bases, and the pathways involved are related to the DNA damage response and repair mechanisms.
Comparaison Avec Des Composés Similaires
Cisplatin: Another platinum-based drug used in chemotherapy. It has a similar mechanism of action but different ligands.
Carboplatin: A derivative of cisplatin with a different ligand structure, offering a different toxicity profile.
Oxaliplatin: A platinum-based drug with a different ligand structure, used in the treatment of colorectal cancer.
Uniqueness: Platinum, (1,2-cyclohexanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (SP-4-2-(1S-trans))- is unique due to its specific ligand structure, which provides distinct chemical and biological properties. Its unique coordination environment allows for specific interactions with biological targets, making it a valuable compound in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C8H16N2O4Pt+2 |
|---|---|
Poids moléculaire |
399.31 g/mol |
Nom IUPAC |
(1S,2S)-cyclohexane-1,2-diamine;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+2/t5-,6-;;/m0../s1 |
Clé InChI |
ZROHGHOFXNOHSO-USPAICOZSA-N |
SMILES isomérique |
C1CC[C@@H]([C@H](C1)N)N.C(=O)(C(=O)O)O.[Pt+2] |
SMILES canonique |
C1CCC(C(C1)N)N.C(=O)(C(=O)O)O.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid](/img/structure/B14085575.png)
![1-(3-Ethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085588.png)
![(2E)-1-(4-iodophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B14085596.png)
![5-(4-chlorophenyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14085600.png)
![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085602.png)
![1-(2-Fluorophenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085609.png)
![3,6-Bis[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]-9-[4-[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole](/img/structure/B14085628.png)


![10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B14085632.png)
![2-(6-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085636.png)
![1-(3-Fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085640.png)

